molecular formula C25H31ClN4O5S2 B2594163 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1328685-24-0

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2594163
CAS RN: 1328685-24-0
M. Wt: 567.12
InChI Key: FOOMASRETRAEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For example, the benzothiazole ring could potentially be formed through a cyclization reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including ones similar in structure to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride, was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The substitution of the benzamide with a bulky moiety significantly increased activity, particularly when an alkyl or phenyl group was introduced at the nitrogen atom of benzamide, enhancing the compound's effectiveness. The study identified potent inhibitors of acetylcholinesterase, indicating the potential development of such compounds as antidementia agents (Sugimoto et al., 1990).

Antimicrobial and Anti-inflammatory Agents

Another research synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory effects. This highlights the chemical's potential application in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Cannabinoid Receptor Antagonism

Research into the molecular interaction of specific antagonists with the CB1 cannabinoid receptor revealed that compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride have the potential to selectively antagonize the CB1 receptor. This suggests possible applications in developing treatments for disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds offer stability and high efficiency in preventing corrosion, indicating potential industrial applications in protecting metal surfaces from acidic corrosion (Hu et al., 2016).

Cancer and HIV Research

A series of derivatives were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines, as well as for their anti-HIV activity. This indicates the potential of compounds with similar structural features for developing new therapeutic agents targeting cancer and HIV (Al-Soud et al., 2010).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2.ClH/c1-27(2)12-13-29(25-26-20-16-21-22(17-23(20)35-25)34-15-14-33-21)24(30)18-6-8-19(9-7-18)36(31,32)28-10-4-3-5-11-28;/h6-9,16-17H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOMASRETRAEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.